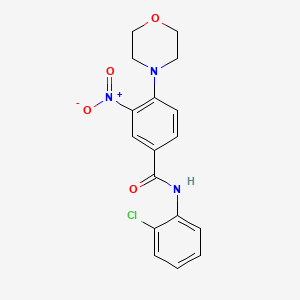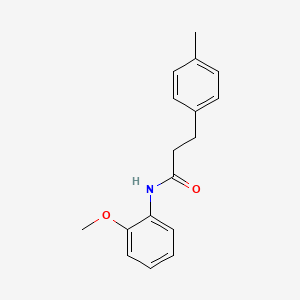![molecular formula C19H20N2OS B4405821 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide](/img/structure/B4405821.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide
Übersicht
Beschreibung
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG6 is a small molecule inhibitor that selectively targets the protein-protein interaction between BRD4 and acetylated histones, which is essential for the transcriptional regulation of genes involved in cancer progression, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and epigenetics. In cancer research, this compound has shown promising results as a potent inhibitor of cancer cell growth and proliferation by targeting the BRD4 protein. BRD4 is a bromodomain-containing protein that plays a crucial role in the transcriptional regulation of genes involved in cancer progression. Inhibition of BRD4 by this compound leads to the downregulation of these genes, resulting in decreased cancer cell growth and proliferation.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by targeting the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. Inhibition of NF-κB by this compound leads to the downregulation of pro-inflammatory cytokines, resulting in decreased inflammation.
In epigenetics research, this compound has been shown to selectively target the protein-protein interaction between BRD4 and acetylated histones, which is essential for the transcriptional regulation of genes involved in various biological processes, including cell differentiation, development, and disease. Inhibition of this interaction by this compound leads to the downregulation of these genes, resulting in altered biological processes.
Wirkmechanismus
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide involves the selective inhibition of the protein-protein interaction between BRD4 and acetylated histones. BRD4 is a bromodomain-containing protein that recognizes and binds to acetylated histones, which are essential for the transcriptional regulation of genes involved in various biological processes. Inhibition of this interaction by this compound leads to the downregulation of these genes, resulting in altered biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various biological systems. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by downregulating the expression of genes involved in cancer progression. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by downregulating the NF-κB pathway. In normal cells, this compound alters the transcriptional regulation of genes involved in various biological processes, leading to altered biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide has several advantages and limitations for lab experiments. The advantages include its high potency and selectivity for the protein-protein interaction between BRD4 and acetylated histones, which makes it an ideal tool for studying the role of this interaction in various biological processes. The limitations include its high cost and the specialized equipment and expertise required for its synthesis and characterization.
Zukünftige Richtungen
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide. One direction is the development of more potent and selective inhibitors of the protein-protein interaction between BRD4 and acetylated histones. Another direction is the investigation of the role of this interaction in various biological processes, including cell differentiation, development, and disease. Additionally, the development of this compound as a therapeutic agent for cancer and inflammatory diseases is a promising future direction.
Eigenschaften
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-9-10-13(11-15(12)21-18(22)19(2,3)4)17-20-14-7-5-6-8-16(14)23-17/h5-11H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEURCSQKUDSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4405739.png)

![N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4405753.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4405756.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4405771.png)


![1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4405801.png)


![4-[(ethylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4405825.png)

![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405845.png)
![methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoate](/img/structure/B4405861.png)